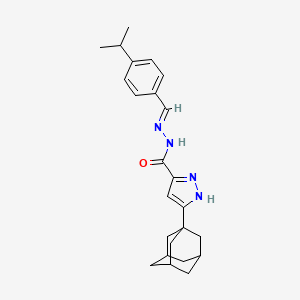

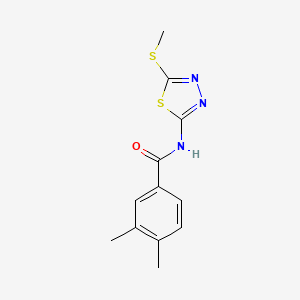

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

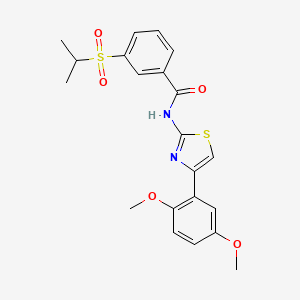

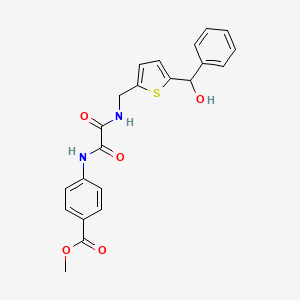

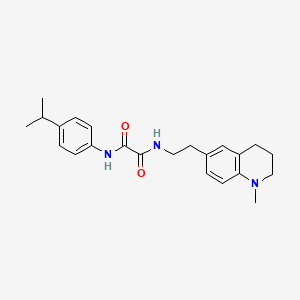

This compound belongs to a class of chemicals that have been extensively studied for their potential therapeutic effects, particularly in cancer treatment. The interest in such compounds lies in their ability to interfere with specific biological pathways critical for cancer cell survival and proliferation.

Synthesis Analysis

The synthesis of related compounds involves starting materials like acetic acid, trimethoxybenzene, and substituted benzoyl chlorides, leading to compounds with significant anticancer activity. The methods include direct cyclization techniques, often enhanced by microwave irradiation for efficiency (Ravinaik et al., 2021).

Molecular Structure Analysis

X-ray diffraction studies are a common method to elucidate the molecular structure of these compounds, revealing specific interactions like hydrogen bonds and π-π interactions that stabilize the crystal structure. This analysis provides insights into the compound's potential interaction mechanisms with biological targets (Sharma et al., 2016).

Applications De Recherche Scientifique

Anticancer Applications

Research has focused on the synthesis and evaluation of benzamide derivatives containing thiazole scaffolds due to their promising anticancer activity. For instance, a study detailed the microwave-assisted synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, demonstrating significant in vitro anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Molecular docking studies suggested potential mechanisms of action, and ADMET predictions indicated good oral drug-like behavior (Tiwari et al., 2017). Similarly, another study synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, finding moderate to excellent anticancer activity against various cancer cell lines, surpassing the reference drug etoposide in some cases (Ravinaik et al., 2021).

Antimicrobial Applications

Thiazole derivatives have been synthesized and evaluated for their antimicrobial activity. A study synthesized N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, demonstrating good antimicrobial activity, especially when phenyl rings were substituted with electron-donating groups like hydroxyl and amino (Chawla, 2016). Another research synthesized benzothiazole derivatives with significant in vitro antitumor activity against HepG2 and MCF-7 cell lines, alongside evaluating their potential interaction against KSHV thymidylate synthase complex (Fahim & Shalaby, 2019).

Gelation Behavior and Molecular Design

Exploring the gelation behavior of N-(thiazol-2-yl) benzamide derivatives to understand the role of methyl functionality and multiple non-covalent interactions, a study found that certain amides displayed gelation behavior in ethanol/water and methanol/water mixtures, highlighting the importance of π-π interaction along with cyclic N–H⋯N and S⋯O interaction in helical assembly and gelation (Yadav & Ballabh, 2020).

Mécanisme D'action

Thiazoles

are a type of heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .

Indole derivatives

are another class of compounds that have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Propriétés

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S2/c1-13(2)30(25,26)16-7-5-6-14(10-16)20(24)23-21-22-18(12-29-21)17-11-15(27-3)8-9-19(17)28-4/h5-13H,1-4H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXUVNIFHQYLEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)nicotinamide](/img/structure/B2490013.png)

![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2490014.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2490016.png)

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2490024.png)

![3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2490025.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2490029.png)

![N,5-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2490030.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2490031.png)

![4-(3-Chlorobenzo[b]thiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B2490033.png)